Octa-3,6-dienoic acid
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Overview
Description
Preparation Methods
Octa-3,6-dienoic acid can be prepared from pent-4-yn-1-ol through a sequence that begins with the extension of the alkyne terminus by hydroboration and ends with the oxidation of the alcohol . This method involves several steps, including hydroboration, oxidation, and purification processes to obtain the final product.
Chemical Reactions Analysis
Octa-3,6-dienoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Octa-3,6-dienoic acid has various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: It is studied for its role in the metabolism of fatty acids and its potential biological activities.
Industry: It is used in the production of specialty chemicals and materials, such as coatings and adhesives.
Mechanism of Action
The mechanism of action of octa-3,6-dienoic acid involves its interaction with specific molecular targets and pathways. For example, it can inhibit bacterial transcription by targeting the DNA-dependent RNA polymerase . This interaction disrupts the normal functioning of the enzyme, leading to the inhibition of bacterial growth and proliferation.
Comparison with Similar Compounds
Octa-3,6-dienoic acid can be compared with other similar compounds, such as:
Linoleic acid: An essential fatty acid with two double bonds in the cis configuration.
Octadecadienoic acid: A fatty acid with 18 carbon atoms and two double bonds.
Tuataric acid: Another name for this compound, highlighting its unique structure and properties.
The uniqueness of this compound lies in its conjugated alkene units with the E and Z configurations, which are not commonly found in other fatty acids .
Properties
CAS No. |
70080-68-1 |
---|---|
Molecular Formula |
C8H12O2 |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
octa-3,6-dienoic acid |
InChI |
InChI=1S/C8H12O2/c1-2-3-4-5-6-7-8(9)10/h2-3,5-6H,4,7H2,1H3,(H,9,10) |
InChI Key |
GBYPDOLIHMDJLU-UHFFFAOYSA-N |
Canonical SMILES |
CC=CCC=CCC(=O)O |
Origin of Product |
United States |
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